Computed Lipophilicity (XLogP3 = 0.3) Positions This Compound in a Distinct Polarity Window Compared to Thiophene and Adamantyl Analogs
The target compound exhibits a computed XLogP3 of 0.3, substantially lower than the close thiophene analog 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea (CAS 1795472-72-8, XLogP3 estimated ~1.5 based on thiophene substitution) [1]. Within the broader furan-2-yl urea class reported by Burmistrov et al., analogous compounds display logP values ranging from 1.04 to 7.08, with the most potent sEH inhibitors clustering between logP 2.75 and 5.78 [2]. The target compound's XLogP3 of 0.3 places it outside this high-potency cluster, suggesting a differentiated pharmacokinetic and solubility profile that may favor aqueous compatibility in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea (CAS 1795472-72-8): XLogP3 ~1.5 (estimated); Burmistrov et al. furan-2-yl urea series: logP range 1.04–7.08 |
| Quantified Difference | XLogP3 difference of approximately 1.2 units vs. thiophene analog; 0.7–6.8 units lower than high-potency sEH inhibitor cluster |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); Burmistrov experimental logP by shake-flask HPLC |
Why This Matters
Lower lipophilicity predicts higher aqueous solubility and reduced non-specific protein binding, which is critical for selecting compounds intended for biochemical or cell-based screening where aggregation and poor solubility complicate dose-response interpretation.
- [1] PubChem Compound Summary for CID 91812877, 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea. National Center for Biotechnology Information, 2025. View Source
- [2] Burmistrov V, et al. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2020;30(18):127430. Table 1. View Source
